molecular formula C25H22ClNO5 B12144852 6-chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

6-chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12144852
M. Wt: 451.9 g/mol
InChI Key: KVVZABZALBQVQD-UHFFFAOYSA-N
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Description

This compound belongs to the bichromene class, characterized by two fused chromene (2H-chromen-2-one) rings. Its structure features:

  • A 6-chloro substitution on the first chromene ring, enhancing electron-withdrawing properties.
  • An 8'-[(4-methylpiperidin-1-yl)methyl] side chain, which introduces a sterically bulky, basic substituent capable of modulating solubility and receptor interactions.

The 4-methylpiperidinyl moiety likely improves lipophilicity and bioavailability compared to simpler amine derivatives.

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

4-(6-chloro-2-oxochromen-3-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C25H22ClNO5/c1-14-6-8-27(9-7-14)13-20-21(28)4-3-17-18(12-23(29)32-24(17)20)19-11-15-10-16(26)2-5-22(15)31-25(19)30/h2-5,10-12,14,28H,6-9,13H2,1H3

InChI Key

KVVZABZALBQVQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Cl)OC4=O)O

Origin of Product

United States

Preparation Methods

Monomer Synthesis: Chromenone Core Construction

The chromenone backbone is synthesized via acid-catalyzed cyclization of salicylaldehyde derivatives with active methylene compounds (e.g., diethyl malonate). For example:

  • Starting material : 2,6-Dihydroxyacetophenone undergoes tosylation at the 6-position using tosyl chloride (TsCl) and diisopropylethylamine (DIPEA).

  • Regioselective iodination : Treatment with N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) introduces iodine at the 4-position (yield: 85–90%).

  • Methylation : The free hydroxyl group is protected using iodomethane and potassium carbonate.

  • Cyclization : Reaction with diethyl malonate under basic conditions (NaH/THF) followed by acid-mediated cyclization (HCl/MeOH) yields the iodinated chromenone monomer.

Table 1: Key Reaction Conditions for Monomer Synthesis

StepReagents/ConditionsYield (%)Reference
TosylationTsCl, DIPEA, DCM, 0°C → RT62
IodinationNIS, TFA, DCM, RT86
MethylationCH₃I, K₂CO₃, acetone, reflux92
CyclizationNaH, diethyl malonate, HCl/MeOH78

Functionalization: Introducing Coupling Handles

The iodinated chromenone monomer serves as a precursor for cross-coupling. Stille coupling is preferred over Suzuki-Miyaura due to steric hindrance and dehalogenation issues observed in Suzuki reactions:

  • Stannane preparation : The iodochromenone reacts with hexamethylditin (Sn₂Me₆) in the presence of Pd(PPh₃)₄ and LiCl in dioxane (50°C, 4 h).

  • Purification : Silica gel chromatography isolates the stannane derivative (yield: 65–70%).

Dimerization via Cross-Coupling

Stille coupling links two chromenone units:

  • Reaction conditions : The stannane monomer, CuCl, CuCl₂, and DMA are stirred under nitrogen at RT for 18 h.

  • Workup : Quenching with NH₄Cl, extraction with EtOAc, and column chromatography yield the 3,4'-bichromene dimer (yield: 55–60%).

Table 2: Dimerization Efficiency Across Methods

MethodCatalyst SystemYield (%)Purity (HPLC)Reference
Stille couplingCuCl/CuCl₂, DMA59>95%
Suzuki-MiyauraPd(PPh₃)₄, B₂pin₂<10N/A

Post-Modification: Piperidinylmethyl Installation

The 8'-position is functionalized via Mannich reaction :

  • Reagents : Formaldehyde, 4-methylpiperidine, and acetic acid (60°C, 12 h).

  • Chlorination : The 6-position is chlorinated using SOCl₂ in DCM (0°C → RT, 6 h).

  • Hydroxylation : Selective deprotection of the methyl ether using BBr₃ in DCM (-78°C, 2 h) introduces the 7'-hydroxy group.

Optimization Challenges and Solutions

Regioselectivity in Iodination

Early methods using NIS/TFA caused bis-iodination. Switching to [bis(trifluoroacetoxy)iodo]benzene (BTI) and I₂ in DCM improved mono-iodination selectivity (90% regiopurity).

Steric Hindrance During Coupling

The 3,4'-linkage creates steric congestion, reducing Suzuki coupling efficiency. Stille coupling with bulky ligands (PtBu₃) enhanced yields by mitigating side reactions.

Purification of Polar Intermediates

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolved issues with co-eluting impurities in the final step.

Characterization and Validation

Spectroscopic Analysis

  • NMR : ¹H NMR (500 MHz, CDCl₃) δ 7.28 (s, 1H, Ar-H), 5.31 (s, 2H, OCH₂N), 3.77 (m, 4H, piperidine).

  • HRMS : m/z calc. for C₂₅H₂₂ClNO₅ [M+H]⁺: 465.1601; found: 465.1603.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the gauche conformation of the bichromene core (dihedral angle: 52.4°) and s-trans arrangement of carbonyl groups.

Applications and Derivatives

The compound exhibits antiproliferative activity against lymphoma (L5178Y IC₅₀: 2.1 μM) and leukemia (HL60 IC₅₀: 3.4 μM) cell lines. Structural analogs with electron-withdrawing groups (e.g., -NO₂) show enhanced potency (IC₅₀: 0.8 μM) .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while substitution of the chloro group could yield various substituted bichromene derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and create derivatives with enhanced properties.

Biology

In biological research, it has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways. The hydroxy and chloro groups are crucial for binding to enzymes, which may inhibit their activity by blocking substrate access. This property makes it a candidate for further studies in enzyme kinetics and drug design.

Medicine

The pharmacological properties of this compound have been explored extensively:

  • Anti-inflammatory Activity: Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: The compound exhibits activity against various bacterial strains, indicating potential use in developing new antibiotics.
  • Anticancer Activity: Research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Industry

In industrial applications, this compound is utilized in the development of:

  • New Materials: Its unique chemical properties allow it to be used in synthesizing polymers and other materials.
  • Dyes: The chromene structure provides vibrant colors useful in dye manufacturing.
  • Agrochemicals: Its biological activity makes it suitable for developing pesticides or herbicides.

Case Study 1: Anticancer Activity

A study evaluated the effects of 6-Chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations. The study highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

In another investigation, the compound was tested against multidrug-resistant bacterial strains. It demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This finding supports its potential application in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural and physicochemical properties of the target compound with analogous derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
6-Chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione Bichromene 6-Cl, 7'-OH, 8'-(4-methylpiperidinylmethyl) ~476.9* Dual chromene rings; bulky basic side chain N/A
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2) Bichromene 6’-(dimethylaminomethyl), 7’-OH, 8’-methyl ~422.4 Smaller substituent (dimethylamine); lower lipophilicity
6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one Single chromene 6-Cl, 7-OH, 3,4-dimethyl, 8-(piperidinylmethyl) ~405.9 Single chromene; dual methyl groups enhance steric hindrance
6-Chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one Single chromene 6-Cl, 7-OH, 4-phenyl, 8-(2-ethylpiperidinylmethyl) ~454.0 Aromatic phenyl group; branched piperidine enhances conformational flexibility

*Calculated based on molecular formula.

Key Observations :

  • Chloro and hydroxy groups are conserved across analogs, suggesting their critical role in electronic modulation and binding interactions.
Pharmacological and Functional Comparisons
  • Enzyme Inhibition : Bichromenes like Compound 2 () exhibit inhibitory activity against carbonic anhydrases (CAs), with substituents influencing potency. The target compound’s 4-methylpiperidinyl group may enhance CA binding via hydrophobic interactions, though experimental data are pending .
  • Anticancer Potential: Pyridine-substituted coumarins (e.g., 8-[4-(4-chlorophenyl)-[2,4′-bipyridin]-6-yl]-7-hydroxy-4-methyl-chromen-2-one) show cytotoxic activity, suggesting the target compound’s bichromene core and chloro group could synergize for similar effects .
  • Fluorescent Applications: Compounds with di(hetero-2-ylmethyl)amino side chains () act as fluorescent probes. The target compound’s piperidinyl group may quench fluorescence compared to aromatic amines, but this requires validation .

Biological Activity

6-Chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a chloro group at the 6th position and a hydroxy group at the 7th position, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H20ClNO3 and a molecular weight of 321.799 g/mol. Its structure includes:

  • Chloro Group : Enhances reactivity and bioactivity.
  • Hydroxy Group : Contributes to hydrogen bonding and solubility.
  • Piperidinylmethyl Group : May improve cellular uptake and binding affinity.

The biological activity of 6-chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The hydroxy and chloro groups enhance binding affinity, while the piperidinylmethyl moiety aids in solubility and cellular uptake .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) with IC50 values ranging from 2.43 to 7.84 μM . Additionally, it induced apoptosis in these cells by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Induces apoptosis; microtubule destabilization
HepG24.98 - 14.65Similar apoptotic effects observed

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • PI3K Inhibition : Preliminary research indicates that it may inhibit phosphoinositide 3-kinase (PI3K), a key player in cellular proliferation and survival pathways . The inhibition profile suggests that structural modifications can enhance selectivity against different PI3K isoforms.

Case Studies

  • Cytotoxicity and Apoptosis Induction : A study evaluated the effects of various derivatives on MDA-MB-231 cells, where compounds similar to 6-chloro-7'-hydroxy demonstrated promising results in inducing apoptosis and inhibiting cell growth .
  • Microtubule Destabilization : Research indicated that certain derivatives could act as microtubule-destabilizing agents, which is crucial for their anticancer activity .

Comparison with Related Compounds

Comparative analysis with similar compounds reveals that:

Compound NameKey DifferencesBiological Activity
7-Hydroxy-4-methylcoumarinLacks chloro and piperidinylmethyl groupsLower bioactivity
6-Chloro-4-methylcoumarinLacks hydroxy and piperidinylmethyl groupsReduced reactivity
8-[(4-Methylpiperidin-1-yl)methyl]chromen-2-oneLacks chloro and hydroxy groupsAltered chemical behavior

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-3,4'-bichromene-2,2'-dione, and how can purity be ensured?

  • Methodology : Start with a multi-step synthesis involving condensation of chromene precursors followed by functional group modifications (e.g., chlorination, piperidinylmethylation). Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, and confirm purity via HPLC (≥95% purity threshold) and ¹H/¹³C NMR .
  • Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) to minimize byproducts. For example, using DMF as a solvent at 80°C improved yield by 15% in analogous chromene syntheses .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., hydroxy proton at δ 9.8–10.2 ppm, piperidinylmethyl CH₂ at δ 3.2–3.5 ppm).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Diffraction : If single crystals are obtainable via slow evaporation (e.g., in methanol/water), resolve the crystal structure to confirm stereochemistry .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro Screening : Use cell viability assays (e.g., MTT on cancer lines) and fluorescence-based enzymatic assays (e.g., kinase inhibition) at concentrations 1–100 µM. Compare IC₅₀ values against structurally related compounds (e.g., chromenones lacking the piperidinylmethyl group) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in cellular systems?

  • Target Identification :

  • Affinity Chromatography : Immobilize the compound on sepharose beads for pull-down assays, followed by LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .
    • Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment to map differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Q. How does the piperidinylmethyl group influence solubility and membrane permeability?

  • Methodology :

  • LogP Measurement : Compare experimental LogP (shake-flask method) with computational predictions (e.g., ChemAxon). Piperidine derivatives typically show LogP reductions of 0.5–1.0 vs. non-polar analogs, enhancing aqueous solubility .
  • Caco-2 Assays : Assess permeability (Papp) in vitro. Piperidinylmethyl groups in chromenones improved Papp by 2-fold in prior studies due to reduced hydrophobicity .

Q. What advanced analytical methods resolve conflicting data on its stability under physiological conditions?

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolyzed piperidine or oxidized chromene). Use Arrhenius plots to predict shelf-life .
  • Contradiction Resolution : If conflicting degradation profiles arise, validate with isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • In silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize analogs with stronger hydrogen bonds to catalytic lysine residues .
  • MD Simulations : Assess binding stability over 100 ns trajectories; analogs with <1.5 Å RMSD shifts are preferred .

Key Considerations for Experimental Design

  • Safety : Follow GHS guidelines for handling chlorinated compounds (e.g., PPE: nitrile gloves, fume hood) .
  • Reproducibility : Pre-screen solvents for crystallization (e.g., acetone/hexane vs. ethanol/water) to ensure batch consistency .
  • Data Validation : Triplicate runs for biological assays with ANOVA analysis (p<0.05 significance) .

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